

structural analysis of (1-Aminocyclopentyl)methanol

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Compound of Interest

Compound Name: *1-Amino-1-cyclopentanemethanol*

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An In-depth Technical Guide on the Structural Analysis of (1-Aminocyclopentyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Aminocyclopentyl)methanol, also known as Cycloleucinol, is a saturated cyclic amino alcohol. Its structure, featuring a quaternary carbon atom substituted with an amine, a hydroxymethyl group, and embedded within a cyclopentane ring, makes it a valuable chiral building block in medicinal chemistry and organic synthesis. The rigid cyclopentyl scaffold combined with the primary amine and alcohol functionalities allows for its incorporation into a diverse range of molecular architectures, potentially influencing the steric and conformational properties of target molecules.

This technical guide provides a comprehensive summary of the structural analysis of (1-Aminocyclopentyl)methanol. It consolidates physicochemical data, spectroscopic analyses, and characterization workflows. The information is presented to support researchers in drug discovery and chemical synthesis in their understanding and utilization of this compound. While a crystal structure of the isolated compound is not publicly available, this guide draws upon data from spectral libraries and the crystallographic analysis of a complex derivative to provide a thorough structural overview.

Physicochemical and Computed Properties

The fundamental properties of (1-Aminocyclopentyl)methanol are summarized below. These values are essential for its identification, handling, and use in quantitative experiments.

Property	Value	Source
CAS Number	10316-79-7	[1] [2] [3]
Molecular Formula	C ₆ H ₁₃ NO	[1] [2]
Molecular Weight	115.17 g/mol	[1] [2] [4]
IUPAC Name	(1-aminocyclopentyl)methanol	[1]
SMILES	C1CCC(C1)(CO)N	[1]
Topological Polar Surface Area	46.25 Å ²	[2]
LogP (Computed)	0.25	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	1	[2]

Spectroscopic Structural Elucidation

Spectroscopic analysis is fundamental to confirming the molecular structure of (1-Aminocyclopentyl)methanol. The following sections detail the interpretation of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which confirms the molecular weight and offers clues about its structure. The GC-MS data for (1-Aminocyclopentyl)methanol is available in public databases.[\[1\]](#)[\[5\]](#)

Interpretation: The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 115, corresponding to the molecular weight of the compound. Key fragmentation patterns for this structure include:

- Loss of the hydroxymethyl group (-CH₂OH): This is a common fragmentation for primary alcohols, leading to a significant peak at m/z = 84 ([M-31]⁺). This fragment corresponds to the stable 1-aminocyclopentyl cation.
- Loss of the amino group (-NH₂): This would result in a fragment at m/z = 99 ([M-16]⁺).
- Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can also occur.

Table of Key Mass Spectrometry Fragments:

m/z	Proposed Fragment	Formula	Notes
115	[M] ⁺	[C ₆ H ₁₃ NO] ⁺	Molecular Ion
84	[M - CH ₂ OH] ⁺	[C ₅ H ₁₀ N] ⁺	Loss of hydroxymethyl group

| 99 | [M - NH₂]⁺ | [C₆H₁₁O]⁺ | Loss of amino group |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source.
- Sample Preparation: The sample is dissolved in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
- Injection: 1 μ L of the sample solution is injected into the GC inlet, typically set to a temperature of 250 °C with a split ratio (e.g., 50:1).
- GC Separation: The column temperature is programmed with an initial hold at a low temperature (e.g., 60 °C for 2 minutes), followed by a ramp (e.g., 10 °C/min) to a final temperature (e.g., 280 °C), and a final hold period. Helium is used as the carrier gas at a constant flow rate.
- Mass Spectrometry: The EI source is operated at 70 eV. The mass analyzer is set to scan a mass range of m/z 30-300. The ion source and transfer line temperatures are maintained at

approximately 230 °C and 280 °C, respectively.

- Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of eluting peaks are analyzed using the instrument's software and compared against spectral libraries (e.g., NIST).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. The vapor-phase IR spectrum for this compound is available.[\[1\]](#)

Interpretation: The key functional groups, the primary amine (-NH₂) and the primary alcohol (-OH), give rise to characteristic absorption bands.

- O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding.
- N-H Stretch: The primary amine shows two distinct peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. These may overlap with the O-H band.
- C-H Stretch: Absorptions for the aliphatic C-H bonds of the cyclopentane ring and the methylene group appear just below 3000 cm⁻¹.
- N-H Bend: The scissoring vibration of the primary amine typically appears in the 1590-1650 cm⁻¹ region.
- C-O Stretch: A strong peak corresponding to the C-O stretching of the primary alcohol is expected in the 1000-1075 cm⁻¹ range.

Table of Characteristic IR Absorptions:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200 - 3600 (broad)	O-H Stretch	Alcohol (-OH)
3300 - 3500 (two peaks)	N-H Stretch	Primary Amine (-NH ₂)
2850 - 2960	C-H Stretch	Aliphatic (Cyclopentane, -CH ₂ -)
1590 - 1650	N-H Bend	Primary Amine (-NH ₂)

| 1000 - 1075 | C-O Stretch | Primary Alcohol (-C-O) |

Experimental Protocol: Vapor-Phase Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: An FTIR spectrometer equipped with a gas cell and a detector suitable for the mid-IR range (e.g., DTGS or MCT).
- Sample Preparation: A small amount of the liquid sample is injected into an evacuated gas cell, which is heated to ensure complete vaporization. The path length of the cell is typically several meters to ensure adequate signal.
- Data Acquisition: The spectrum is acquired by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, typically at a resolution of 4 cm⁻¹. A background spectrum of the empty cell is recorded first and subtracted from the sample spectrum.
- Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Peak positions and intensities are analyzed to identify functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While fully assigned, peer-reviewed experimental spectra are not readily available in the literature, the expected chemical shifts can be predicted based on established principles.

¹H NMR (Predicted): The proton NMR spectrum is expected to be relatively simple. Due to molecular symmetry and free rotation, the eight protons on the four non-substituted carbons of the cyclopentane ring may appear as one or two multiplets. The protons of the -CH₂OH group

will appear as a singlet, and the amine and hydroxyl protons are also singlets, which may be broad and are D₂O exchangeable.

¹³C NMR (Predicted): The carbon NMR spectrum is expected to show four distinct signals:

- One quaternary carbon (C1).
- One methylene carbon from the -CH₂OH group.
- Two signals for the four methylene carbons of the cyclopentane ring (C2/C5 and C3/C4), which are chemically non-equivalent.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

¹ H NMR	δ (ppm)	Multiplicity	Integration	Assignment
	~1.60	Multiplet	8H	-CH ₂ - (Ring)
	~2.00	Broad Singlet	3H	-NH ₂ , -OH

|| ~3.45 | Singlet | 2H | -CH₂OH |

¹³ C NMR	δ (ppm)	Assignment
~24.0	C3 / C4 (Ring)	
~37.0	C2 / C5 (Ring)	
~65.0	C1 (Quaternary)	
~70.0	-CH ₂ OH	

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. A small amount of

an internal standard like tetramethylsilane (TMS) may be added if not provided in the solvent.

- ^1H NMR Acquisition: A standard one-pulse experiment (e.g., Bruker's 'zg30') is used. Key parameters include a 30° pulse angle, a spectral width of ~ 16 ppm, an acquisition time of ~ 2 -3 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added.
- ^{13}C NMR Acquisition: A proton-decoupled pulse program (e.g., 'zgpg30') is used. Key parameters include a 30° pulse angle, a wide spectral width (~ 240 ppm), a longer acquisition time, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS (0.00 ppm).

Crystallographic Analysis

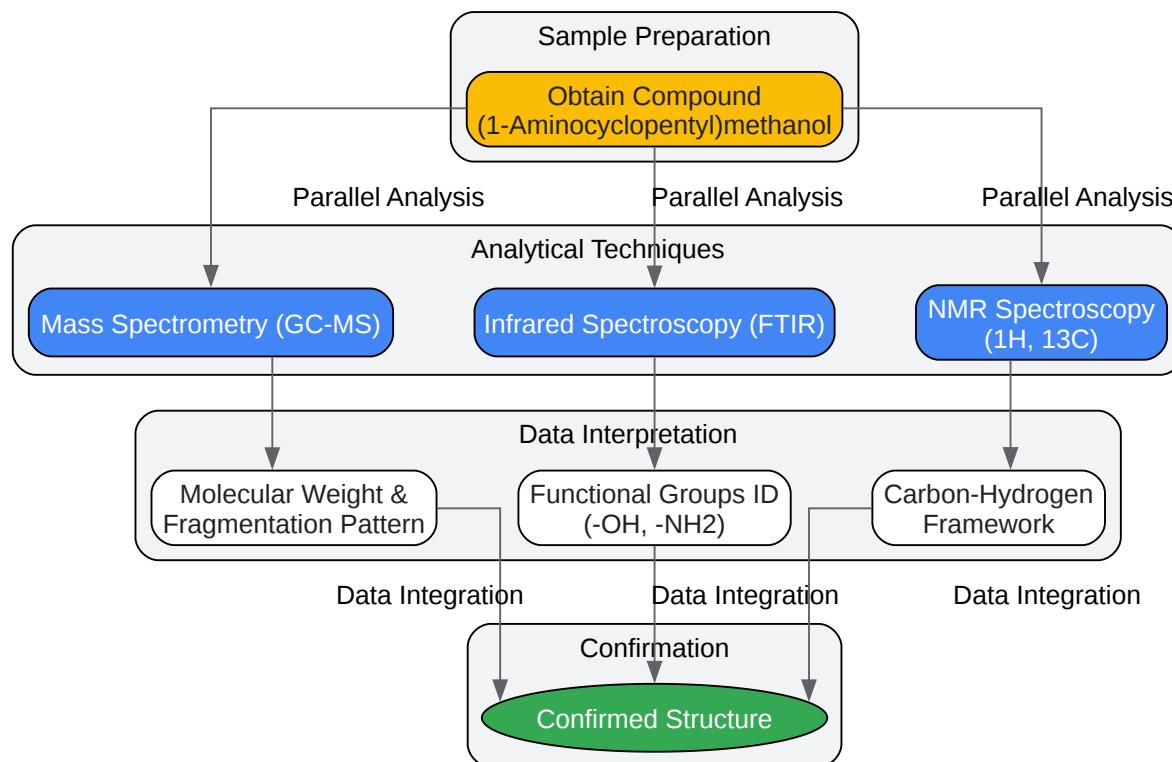
As of this guide's publication, a single-crystal X-ray diffraction structure for the isolated (1-Aminocyclopentyl)methanol molecule has not been reported in public databases.

However, the crystal structure of a complex derivative, {1-[(3,5-bis{[(4,6-dimethylpyridin-2-yl)amino]methyl}-2,4,6-triethylbenzyl)amino]cyclopentyl)methanol, has been published.^{[6][7][8]} In this larger molecule, the (1-aminocyclopentyl)methanol moiety serves as a substituent. The analysis of this structure reveals that the cyclopentane ring adopts an envelope or twist conformation, as is typical for cyclopentyl systems, to minimize steric strain. The bond lengths and angles within the fragment are consistent with standard values for C-C, C-N, and C-O single bonds. While this provides valuable insight, it is important to note that the conformation and intermolecular interactions (like hydrogen bonding) would be significantly different in the crystal lattice of the pure, unbound compound.

Structural Characterization Workflow and Data Integration

The definitive structural elucidation of (1-Aminocyclopentyl)methanol relies on the synergistic integration of data from multiple analytical techniques. The logical workflow for this process,

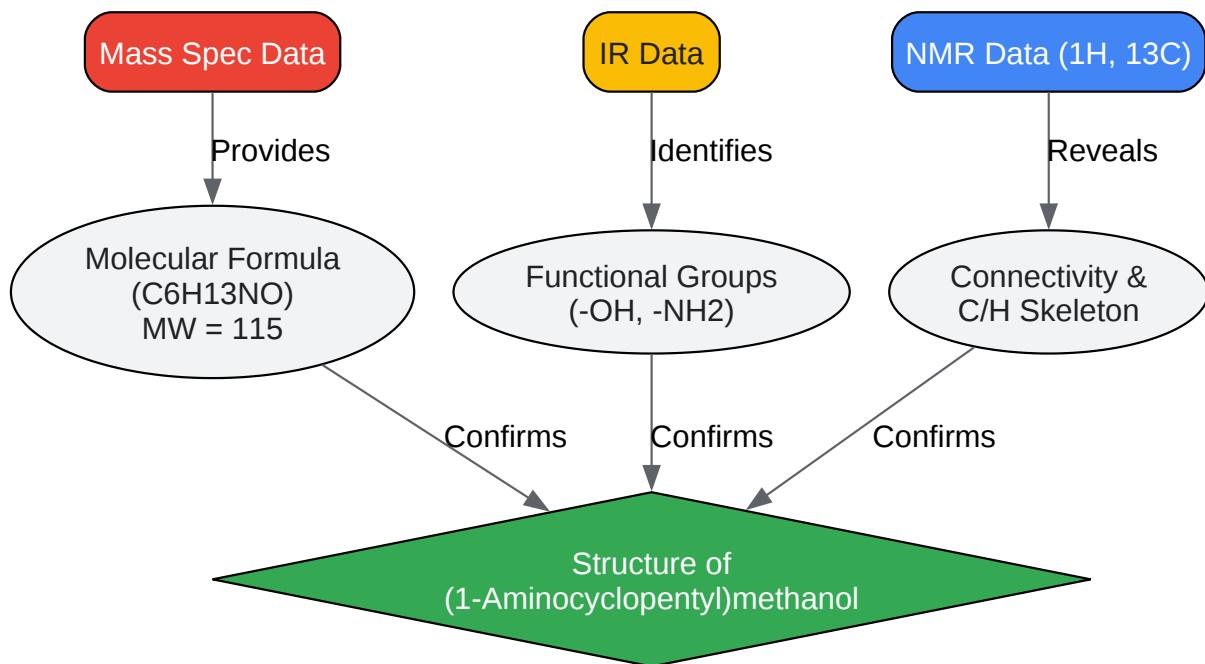
from sample acquisition to final structure confirmation, is depicted below.



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Caption: Experimental workflow for the structural analysis of (1-Aminocyclopentyl)methanol.

The relationship between the different analytical data points and the conclusions drawn from them is crucial. Each technique provides a unique piece of the structural puzzle.



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Caption: Logical relationship of data for structural elucidation.

Conclusion

The structural analysis of (1-Aminocyclopentyl)methanol is robustly established through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular formula and weight, while IR spectroscopy clearly identifies the key amine and hydroxyl functional groups. NMR data, though based on prediction in the absence of fully assigned published spectra, corroborates the expected carbon-hydrogen framework, including the quaternary carbon center and the cyclopentyl ring system. While a definitive solid-state structure from single-crystal X-ray diffraction is pending, the available data collectively provides an unambiguous confirmation of its covalent structure, empowering its use in further research and development.

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